H-GLU-AMC-OH

Description

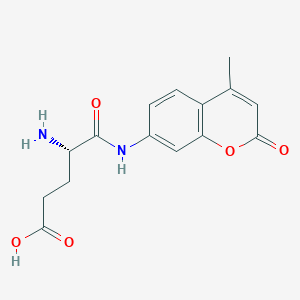

The exact mass of the compound (4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)17-15(21)11(16)4-5-13(18)19/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,21)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USALUSONPMPEKY-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90913231 | |

| Record name | 4-Amino-5-hydroxy-5-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90913231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98516-76-8 | |

| Record name | 7-(alpha-Glutamyl)-4-methylcoumarylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098516768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-hydroxy-5-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90913231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-GLU-AMC-OH: A Technical Guide for Researchers

An In-depth Examination of the Fluorogenic Substrate for Aminopeptidase and γ-Glutamyltransferase Activity

Abstract

H-GLU-AMC-OH, chemically known as (2S)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid, is a fluorogenic substrate extensively utilized in biochemical and cellular assays to measure the enzymatic activity of various proteases, primarily aminopeptidases and γ-glutamyltransferases (GGT). Its utility lies in the enzymatic cleavage of the amide bond, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. This release results in a quantifiable increase in fluorescence, providing a sensitive and continuous measure of enzyme kinetics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in enzymatic assays, and its application in studying relevant signaling pathways.

Chemical and Physical Properties

This compound is a derivative of L-glutamic acid and 7-amino-4-methylcoumarin. The key physical and chemical properties are summarized in the table below for easy reference by researchers.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |

| CAS Number | 72669-53-5 | |

| Molecular Formula | C₁₅H₁₆N₂O₅ | |

| Molecular Weight | 304.3 g/mol | |

| Appearance | White to off-white powder | |

| Excitation Wavelength (λex) | ~365 nm | [1][2] |

| Emission Wavelength (λem) | ~460 nm | [1][2] |

Principle of Detection

The utility of this compound as a substrate is based on the principle of fluorescence quenching and dequenching. In its intact form, the fluorescence of the 7-amino-4-methylcoumarin (AMC) moiety is quenched. Upon enzymatic cleavage of the amide bond between the glutamic acid residue and the AMC, the fluorophore is released. The free AMC exhibits strong fluorescence when excited with UV light, and the intensity of this fluorescence is directly proportional to the amount of substrate cleaved and, therefore, to the enzymatic activity.

References

H-GLU-AMC-OH: A Fluorogenic Substrate for Aminopeptidase A and γ-Glutamyltransferase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

H-GLU-AMC-OH, also known as L-Glutamic acid γ-(7-amido-4-methylcoumarin), is a fluorogenic substrate primarily utilized for the enzymatic characterization of Aminopeptidase A and γ-Glutamyltransferase (GGT).[1][2][3] Upon enzymatic cleavage of the γ-glutamyl bond, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, providing a sensitive and continuous method for monitoring enzyme activity. This guide provides a comprehensive overview of the applications of this compound, including detailed experimental protocols, quantitative data, and the relevant signaling pathways of the associated enzymes.

Core Enzymes and their Biological Significance

Aminopeptidase A (APA)

Aminopeptidase A (EC 3.4.11.7) is a membrane-bound zinc metalloprotease that specifically cleaves N-terminal acidic amino acid residues, particularly glutamic and aspartic acids, from peptides. It plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance. Within the RAS, APA converts angiotensin II into angiotensin III, a potent vasoconstrictor. Due to its involvement in cardiovascular regulation, APA is a significant target in the development of antihypertensive drugs.

γ-Glutamyltransferase (GGT)

γ-Glutamyltransferase (EC 2.3.2.2) is a membrane-bound enzyme that plays a central role in glutathione metabolism.[4] It catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water.[4] This process is vital for the synthesis and degradation of glutathione, a critical intracellular antioxidant, and for the detoxification of xenobiotics.[4] Elevated serum GGT levels are a well-established biomarker for liver disease and can also be indicative of oxidative stress.[5]

Quantitative Data

The following tables summarize the available quantitative data for Aminopeptidase A and γ-Glutamyltransferase. It is important to note that specific kinetic parameters for this compound are not widely reported in the literature. The provided data is based on similar substrates and should be considered as a reference for experimental design.

Table 1: Kinetic Parameters for Aminopeptidase A

| Substrate | Enzyme Source | Km (µM) | Vmax | Optimal pH | Reference |

| L-Leucine p-Nitroanilide | Porcine Kidney | - | - | 8.0 | [6] |

| H-Lys(epsilon-DNP)-Pro-Pro-(R,S)-Amp-NH2 | Porcine Kidney | 4.8 | - | - | [7] |

| H-Orn(delta-DNP)-Pro-Pro-(R,S)-Amp-NH2 | Porcine Kidney | 5.2 | - | - | [7] |

Table 2: Kinetic Parameters for γ-Glutamyltransferase

| Substrate | Enzyme Source | Km (mM) | Vmax | Optimal pH | Reference |

| S-Nitrosoglutathione (GSNO) | Commercial GGT | 0.398 ± 0.031 | - | 8.0 | [8] |

| L-γ-glutamyl-3-carboxy-4-nitroanilide | Human Serum | - | - | 8.2 | [9] |

Experimental Protocols

Aminopeptidase A Activity Assay using this compound

This protocol is a general guideline and may require optimization based on the specific enzyme source and experimental conditions.

Materials:

-

Aminopeptidase A enzyme preparation (purified or cell lysate)

-

This compound substrate

-

Assay Buffer: 20 mM Tris-HCl, pH 8.0[10]

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Prepare the this compound Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

-

Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). The optimal concentration should be determined experimentally by performing a substrate titration curve.

-

Enzyme Preparation: Dilute the Aminopeptidase A enzyme preparation in ice-cold Assay Buffer to a concentration that yields a linear rate of fluorescence increase over time.

-

Assay Reaction:

-

Add 50 µL of the diluted enzyme preparation to each well of the 96-well plate.

-

Include a blank control with 50 µL of Assay Buffer without the enzyme.

-

Initiate the reaction by adding 50 µL of the working substrate solution to each well.

-

-

Fluorescence Measurement: Immediately place the plate in the fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Monitor the increase in fluorescence intensity over time (kinetic read).

-

Calculate the rate of reaction (RFU/min) from the linear portion of the curve.

-

Subtract the rate of the blank control from the rate of the enzyme-containing samples.

-

Enzyme activity can be quantified by generating a standard curve with free AMC.

-

γ-Glutamyltransferase Activity Assay using this compound

This protocol is adapted from assays using similar fluorogenic substrates.

Materials:

-

γ-Glutamyltransferase enzyme preparation (e.g., from bovine kidney or serum sample)[11]

-

This compound substrate

-

Assay Buffer: 100 mM Tris-HCl, 100 mM Glycylglycine, pH 8.25[12]

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Prepare the this compound Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).

-

Enzyme/Sample Preparation:

-

Assay Reaction:

-

Add 50 µL of the enzyme preparation or sample to each well of the 96-well plate.

-

Include a blank control with 50 µL of Assay Buffer.

-

Initiate the reaction by adding 50 µL of the working substrate solution to each well.

-

-

Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity in a microplate reader.

-

Data Analysis:

-

Determine the reaction rate from the linear phase of the fluorescence increase.

-

Correct for background fluorescence by subtracting the rate of the blank.

-

Quantify GGT activity using an AMC standard curve.

-

Signaling Pathways and Experimental Workflows

Aminopeptidase A in the Renin-Angiotensin System

Caption: Role of Aminopeptidase A in the Renin-Angiotensin System.

γ-Glutamyltransferase in the γ-Glutamyl Cycle

Caption: Role of γ-Glutamyltransferase in the γ-Glutamyl Cycle.

Experimental Workflow for Enzyme Activity Assay

Caption: General Experimental Workflow for Enzyme Activity Assay.

Conclusion

This compound is a valuable tool for the sensitive and continuous measurement of Aminopeptidase A and γ-Glutamyltransferase activity. Understanding the roles of these enzymes in critical physiological pathways, such as blood pressure regulation and glutathione metabolism, underscores the importance of reliable and well-characterized substrates for their study. This guide provides a foundational resource for researchers employing this compound in their investigations, offering a starting point for assay development and data interpretation. Further optimization of the provided protocols is encouraged to suit specific experimental needs and to contribute to the growing body of knowledge on these important enzymes.

References

- 1. goldbio.com [goldbio.com]

- 2. L-Glutamic acid gamma-(7-amido-4-methylcoumarin) | 72669-53-5 | G-3850 [biosynth.com]

- 3. Glycosynth - γ-L-Glutamic acid 7-amido-4-methylcoumarin [glycosynth.co.uk]

- 4. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Evaluation of some fluorogenic substrates for continuous assay of aminopeptidase P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.sssup.it [iris.sssup.it]

- 9. linear.es [linear.es]

- 10. Aminopeptidase A Effect on Angiotensin Peptides and Their Blood Pressure Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. atlas-medical.com [atlas-medical.com]

H-GLU-AMC-OH: A Fluorogenic Probe for Aminopeptidase A Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Principle of Fluorescence

The fluorogenic substrate L-Glutamic acid 7-amido-4-methylcoumarin (H-GLU-AMC-OH) is a valuable tool for the sensitive detection of aminopeptidase A (APA) activity. The underlying principle of its use is based on the enzymatic cleavage of a non-fluorescent substrate to release a highly fluorescent product.

In its native state, this compound is essentially non-fluorescent as the fluorescence of the 7-amino-4-methylcoumarin (AMC) group is quenched by the attached glutamic acid residue. Aminopeptidase A, a metalloexopeptidase, specifically recognizes and cleaves the amide bond between the glutamic acid and the AMC moiety. This enzymatic hydrolysis liberates the free AMC molecule. Upon release, AMC exhibits strong fluorescence, with excitation and emission maxima in the ultraviolet and blue regions of the spectrum, respectively. The rate of increase in fluorescence intensity is directly proportional to the aminopeptidase A activity in the sample, allowing for quantitative measurement of the enzyme's catalytic rate.

Quantitative Data

| Property | Value | Notes |

| Excitation Maximum (λex) | 341 - 351 nm | Can vary slightly depending on the solvent and pH of the assay buffer. For enzyme assays, an excitation wavelength of 380 nm is also commonly used. |

| Emission Maximum (λem) | 430 - 441 nm | Dependent on the solvent environment. For enzyme assays, an emission wavelength of 460 nm is frequently employed. |

| Molar Extinction Coefficient (ε) | Not consistently reported for free AMC | Values for AMC-peptide conjugates have been reported, but a definitive value for the free fluorophore is not readily available. |

| Quantum Yield (ΦF) | Not definitively reported for free AMC | Aminocoumarins are generally known for their high fluorescence quantum yields, though the exact value for free AMC in aqueous buffers can vary. |

Experimental Protocols

Preparation of a 7-Amino-4-methylcoumarin (AMC) Standard Curve

To quantify the amount of AMC produced in an enzymatic reaction, a standard curve is essential. This allows for the conversion of relative fluorescence units (RFU) to the molar amount of product formed.

Materials:

-

7-Amino-4-methylcoumarin (AMC) powder

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Black, clear-bottom 96-well microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a 10 mM AMC Stock Solution: Dissolve a calculated amount of AMC powder in DMSO to create a 10 mM stock solution.

-

Prepare Serial Dilutions: Perform serial dilutions of the AMC stock solution in the assay buffer to prepare a range of standards (e.g., 0, 1, 2.5, 5, 10, 20, 40, 60, 80, 100 µM).

-

Plate the Standards: Add a fixed volume (e.g., 100 µL) of each AMC standard dilution to the wells of the 96-well plate in triplicate. Include a buffer-only blank.

-

Measure Fluorescence: Read the fluorescence intensity on a microplate reader using an excitation wavelength of approximately 345 nm and an emission wavelength of approximately 445 nm.

-

Plot the Standard Curve: Subtract the average fluorescence of the blank from all measurements. Plot the background-subtracted RFU values against the corresponding AMC concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope that will be used to convert RFU to moles of AMC.

Aminopeptidase A Activity Assay using this compound

This protocol provides a general framework for measuring aminopeptidase A activity. Optimal conditions, such as buffer composition, pH, and substrate concentration, may need to be determined empirically for specific experimental setups.

Materials:

-

This compound substrate

-

Recombinant or purified aminopeptidase A, or biological sample containing the enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

DMSO

-

Black, clear-bottom 96-well microplate

-

Fluorometric microplate reader with kinetic reading capabilities

Procedure:

-

Prepare a 10 mM this compound Stock Solution: Dissolve the this compound powder in a minimal amount of DMSO.

-

Prepare Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined but is often in the range of 10-100 µM.

-

Prepare Enzyme Solution: Dilute the aminopeptidase A or biological sample in the assay buffer to a concentration that yields a linear rate of fluorescence increase over a reasonable time course.

-

Initiate the Reaction: In the wells of the microplate, add the enzyme solution. To initiate the reaction, add the working substrate solution. The final reaction volume is typically 100-200 µL. Include appropriate controls, such as a no-enzyme control (substrate only) and a no-substrate control (enzyme only).

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (if temperature control is desired) microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes) using excitation and emission wavelengths appropriate for AMC (e.g., Ex: 345 nm, Em: 445 nm).

-

Data Analysis:

-

For each sample, plot the fluorescence intensity (RFU) against time.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/Δtime).

-

Convert the velocity from RFU/min to moles/min using the slope from the AMC standard curve.

-

Signaling Pathways and Logical Relationships

Enzymatic Cleavage of this compound

The fundamental principle of the assay is the enzymatic conversion of a non-fluorescent substrate to a fluorescent product.

Figure 1. Enzymatic cleavage of this compound by Aminopeptidase A.

Role of Aminopeptidase A in the Renin-Angiotensin System

Aminopeptidase A plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance. APA converts Angiotensin II into Angiotensin III, which is a potent effector molecule in the brain.

Figure 2. The role of Aminopeptidase A in the Renin-Angiotensin System.

Involvement of Aminopeptidase A in Angiogenesis

Aminopeptidase A is also implicated in the process of angiogenesis, the formation of new blood vessels. It is often found to be upregulated in the vasculature of tumors.

Figure 3. The role of Aminopeptidase A in angiogenesis.

H-GLU-AMC-OH for aminopeptidase A activity

An In-depth Technical Guide to Measuring Aminopeptidase A Activity using H-GLU-AMC-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopeptidase A (APA), also known as glutamyl aminopeptidase (EC 3.4.11.7), is a zinc-dependent metalloenzyme that plays a critical role in various physiological processes.[1] It specifically cleaves N-terminal acidic amino acid residues, primarily glutamate and aspartate, from peptides.[2] APA's most recognized function is within the renin-angiotensin system (RAS), where it modulates blood pressure by converting Angiotensin II (Ang II) into Angiotensin III (Ang III).[2][3] This activity makes APA a significant therapeutic target for managing hypertension and other cardiovascular diseases.[4][5] Furthermore, APA is implicated in angiogenesis and tumor development, broadening its relevance in biomedical research.[2][6]

Accurate measurement of APA activity is crucial for studying its function and for the discovery of novel inhibitors. This compound (L-Glutamic acid α-(7-amido-4-methylcoumarin)) is a fluorogenic substrate specifically designed for this purpose.[7][8] This guide provides a comprehensive overview of the principles, protocols, and applications of using this compound to determine APA enzyme activity.

Core Principle: The Renin-Angiotensin System and Fluorogenic Assays

APA is a key regulator in the brain and peripheral renin-angiotensin systems. It acts on Angiotensin II, a potent vasoconstrictor, to generate Angiotensin III, which also has significant physiological effects, including influencing blood pressure and vasopressin release.[9][10] The central role of APA in this cascade highlights its importance as a drug target.

The activity of APA is measured using a fluorogenic assay. The substrate, this compound, is non-fluorescent. In the presence of APA, the bond between the glutamic acid and the 7-amido-4-methylcoumarin (AMC) group is hydrolyzed. This releases the free AMC molecule, which is highly fluorescent. The rate of increase in fluorescence is directly proportional to the APA enzyme activity.[2]

Quantitative Data for Aminopeptidase A

Quantitative analysis is essential for characterizing enzyme function and inhibitor efficacy. While specific kinetic parameters for this compound are not widely published, data for natural substrates and inhibitors provide valuable context for experimental design.

| Compound | Type | Parameter | Value | Notes |

| Angiotensin II | Natural Substrate | Km | 14.67 ± 1.6 µmol/L | Demonstrates the enzyme's affinity for its key physiological substrate.[8] |

| Angiotensin-(1-7) | Natural Substrate | Km | 6.07 ± 1.12 µmol/L | Shows APA can also process other related peptides.[8] |

| Amastatin | Inhibitor | IC50 | ~50 µM | A potent, but not highly selective, aminopeptidase inhibitor.[1][9] |

| EC33 | Selective Inhibitor | Ki | 0.29 µM | A potent and selective inhibitor developed for APA research.[9] |

| PC18 | APN Inhibitor | Ki | 17.2 µM (for APA) | An APN inhibitor with significantly lower potency against APA, useful for distinguishing activities.[9] |

Table 1: Key Substrates and Inhibitors of Aminopeptidase A.

Detailed Experimental Protocol

This section provides a generalized, detailed methodology for measuring APA activity using this compound. Researchers should optimize concentrations and incubation times for their specific experimental conditions (e.g., purified enzyme vs. cell lysate).

Materials and Reagents

-

Enzyme Source: Purified Aminopeptidase A or biological sample (e.g., tissue homogenate, cell lysate).

-

Substrate: this compound (L-Glutamic acid α-(7-amido-4-methylcoumarin)).[8]

-

Fluorophore Standard: 7-Amino-4-methylcoumarin (AMC).[2]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.0 - 7.4.

-

Inhibitor (Optional): A known APA inhibitor (e.g., Amastatin) for control experiments.

-

Solvent: DMSO or N,N-dimethylformamide for dissolving substrate and standard.[1]

-

Equipment: 96-well black microplate (for fluorescence), fluorescence microplate reader.

Reagent Preparation

-

Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.4 at the desired reaction temperature (e.g., 37°C).

-

Substrate Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C, protected from light.[7]

-

AMC Standard Stock Solution: Dissolve AMC powder in DMSO to create a 1 mM stock solution. This will be used to generate a standard curve. Store at -20°C, protected from light.

-

Enzyme Preparation: Dilute the APA enzyme source to the desired concentration in assay buffer immediately before use. Keep the enzyme on ice.

Assay Procedure

-

AMC Standard Curve:

-

Prepare serial dilutions of the AMC stock solution in assay buffer in a 96-well plate (e.g., 0 to 10 µM).

-

Read the fluorescence at an excitation wavelength of 345-380 nm and an emission wavelength of 440-460 nm.[3][4][9]

-

Plot fluorescence intensity versus AMC concentration to create the standard curve. This will be used to convert fluorescence units (RFU) to moles of product formed.

-

-

Enzyme Activity Assay:

-

Set up the experiment in a 96-well black microplate. Each reaction should be performed in triplicate.

-

Add the following to each well:

-

X µL of Assay Buffer.

-

Y µL of enzyme solution (or control buffer/lysate).

-

(Optional) Z µL of inhibitor solution or vehicle control (DMSO).

-

-

The total volume before adding the substrate should be consistent (e.g., 180 µL).

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 20 µL of the this compound working solution (diluted from stock in assay buffer) to each well. The final substrate concentration should be optimized (a starting point is 50-100 µM).

-

Immediately place the plate in the fluorescence reader (pre-set to 37°C).

-

Data Acquisition and Analysis

-

Kinetic Measurement: Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

-

Calculate Reaction Rate:

-

For each well, plot fluorescence (RFU) versus time (minutes).

-

Identify the linear portion of the curve (the initial reaction velocity, V₀).

-

Calculate the slope of this linear portion (ΔRFU/min).

-

-

Convert to Molar Rate:

-

Use the slope from the AMC standard curve (RFU/µmol) to convert the reaction rate from RFU/min to µmol/min.

-

Activity (µmol/min) = (Slope [ΔRFU/min]) / (Standard Curve Slope [RFU/µmol])

-

-

Specific Activity: Normalize the activity to the amount of protein in the enzyme sample (e.g., µmol/min/mg of protein).

Applications in Research and Drug Development

-

Enzyme Characterization: Determining the kinetic parameters (Km, Vmax) of APA with various substrates.

-

High-Throughput Screening (HTS): Screening large compound libraries to identify potential APA inhibitors for therapeutic development.[1]

-

Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive) of lead compounds.

-

Diagnostic Research: Exploring APA activity levels as potential biomarkers for diseases like hypertension or certain cancers.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 4. bachem.com [bachem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. goldbio.com [goldbio.com]

- 8. L-Glutamic acid alpha-(7-amido-4-methylcoumarin) 50 mg | Request for Quote [thermofisher.com]

- 9. app.fluorofinder.com [app.fluorofinder.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Gamma-Glutamyl Transferase (GGT) Fluorogenic Substrates for Researchers and Drug Development Professionals

December 7, 2025

Introduction

Gamma-glutamyl transferase (GGT) is a cell-surface enzyme that plays a pivotal role in glutathione metabolism and the detoxification of xenobiotics.[1] Its aberrant expression is implicated in a variety of pathological conditions, including liver disease, cancer, and cardiovascular disorders, making it a significant biomarker and therapeutic target. The development of sensitive and specific assays for GGT activity is crucial for both basic research and clinical diagnostics. Fluorogenic substrates, in particular, offer a powerful tool for the real-time, quantitative analysis of GGT activity in complex biological samples with high sensitivity. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of gamma-glutamyl transferase fluorogenic substrates.

Core Principles of GGT Fluorogenic Substrates

The fundamental principle behind GGT fluorogenic substrates lies in the enzymatic cleavage of a gamma-glutamyl moiety from a non-fluorescent or poorly fluorescent molecule, which in turn liberates a highly fluorescent reporter group. This "turn-on" fluorescence mechanism provides a direct and proportional signal to the enzymatic activity of GGT.

The general reaction can be summarized as follows:

γ-Glutamyl-Fluorophore (Non-fluorescent/Quenched) + Acceptor --(GGT)--> Fluorophore (Fluorescent) + γ-Glutamyl-Acceptor

These substrates are meticulously designed to be highly specific for GGT, minimizing off-target reactions and ensuring accurate measurement of enzymatic activity. The choice of fluorophore is critical and is often dictated by the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability.

Quantitative Data of Common GGT Fluorogenic Substrates

The selection of an appropriate fluorogenic substrate is contingent upon the specific experimental requirements, including the desired sensitivity, wavelength compatibility with existing instrumentation, and the kinetic properties of the enzyme-substrate interaction. Below is a summary of key quantitative data for several classes of GGT fluorogenic substrates.

| Substrate Class | Example Probe | Km (µM) | Vmax (µM/min) | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) |

| Coumarin-based | L-γ-Glutamyl-7-amido-4-methylcoumarin (AMC derivative) | - | - | High (upon cleavage)[2][3] | ~365[4] | ~460[4] |

| Naphthalimide-based | Glu-MDA | - | - | - | ~452[5] | ~550[5] |

| Naphthalimide-based | Probe 2 (from Analytical Chemistry, 2016) | 17.64[6] | - | 0.026 (quenched), 0.608 (activated)[6] | ~354 (activated)[6] | 473[6] |

| Rhodamine-based | γ-Glutamyl-Rhodamine 110 | - | - | High (upon cleavage)[7] | ~490 | ~520 |

| Cresyl Violet-based | γ-Glutamyl-Cresyl Violet | - | - | High (upon cleavage)[8] | ~585[9] | ~615[9] |

Experimental Protocols

The following protocols provide a generalized framework for the determination of GGT activity using fluorogenic substrates. It is essential to optimize these protocols based on the specific substrate, sample type, and instrumentation.

General Reagent Preparation

-

Assay Buffer: A common buffer is Tris-HCl (50-100 mM) with a pH of 7.4-8.2. The buffer may be supplemented with an acceptor substrate like glycylglycine (20-50 mM) to enhance the reaction rate.

-

Fluorogenic Substrate Stock Solution: Dissolve the fluorogenic substrate in a suitable organic solvent such as DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Store this stock solution protected from light at -20°C.

-

GGT Standard Solution: For generating a standard curve, a purified GGT enzyme of known activity is required. Prepare a stock solution and serial dilutions in the assay buffer.

-

Sample Preparation:

-

Serum/Plasma: Can often be used directly after appropriate dilution in assay buffer.

-

Cell Lysates: Homogenize cells in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the GGT activity.

-

Tissues: Homogenize tissue samples in an appropriate buffer, followed by centrifugation to clarify the lysate.

-

Fluorometric Assay Protocol in a 96-Well Plate Format

-

Prepare Working Solutions:

-

Dilute the fluorogenic substrate stock solution to the desired working concentration (typically in the low micromolar range) in the assay buffer.

-

Prepare serial dilutions of the GGT standard in assay buffer.

-

-

Set up the 96-Well Plate:

-

Add a fixed volume of the appropriate standards, samples, and controls (e.g., buffer only for blank) to the wells of a black, clear-bottom 96-well plate.

-

For each sample, it is recommended to run duplicates or triplicates.

-

-

Initiate the Enzymatic Reaction:

-

Add a fixed volume of the fluorogenic substrate working solution to each well to start the reaction.

-

The final reaction volume is typically 100-200 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate time intervals using a microplate reader set to the specific excitation and emission wavelengths of the liberated fluorophore.

-

For kinetic assays, record the fluorescence every 1-5 minutes for a period of 30-60 minutes. For endpoint assays, a single reading is taken after a fixed incubation time.

-

-

Data Analysis:

-

Standard Curve: Plot the fluorescence intensity of the standards against their known GGT activity to generate a standard curve.

-

Sample Activity: Determine the rate of fluorescence increase for each sample from the linear portion of the kinetic curve. Use the standard curve to convert the rate of fluorescence change into GGT activity (e.g., in mU/mL). One unit of GGT is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.

-

Visualizations: Signaling Pathways and Experimental Workflows

The Gamma-Glutamyl Cycle

The gamma-glutamyl cycle is a fundamental biochemical pathway involving GGT. It is responsible for the breakdown and synthesis of glutathione, a critical antioxidant.

Caption: The Gamma-Glutamyl Cycle illustrating the role of GGT.

Experimental Workflow for GGT Activity Measurement

This diagram outlines the typical steps involved in measuring GGT activity using a fluorogenic substrate.

Caption: A generalized workflow for a GGT fluorometric assay.

Applications in Research and Drug Development

The high sensitivity and real-time nature of fluorogenic GGT assays have led to their widespread adoption in various research and development areas:

-

Cancer Research: GGT is often overexpressed in various cancers, and fluorogenic probes are used for cancer cell imaging, tumor detection, and monitoring therapeutic responses.[10][11]

-

Drug Discovery: These assays are invaluable for high-throughput screening of potential GGT inhibitors, which represent a promising class of therapeutic agents.

-

Liver Disease Diagnostics: Elevated GGT levels are a key indicator of liver damage. Fluorogenic assays provide a sensitive method for quantifying GGT in serum and other biological fluids.

-

Oxidative Stress Studies: As GGT is central to glutathione metabolism, its activity is often monitored in studies related to oxidative stress and cellular redox homeostasis.

Conclusion

Fluorogenic substrates for gamma-glutamyl transferase offer a robust and sensitive platform for the quantification of its enzymatic activity. The continuous development of novel probes with improved photophysical and kinetic properties is expanding the utility of these tools in both fundamental research and clinical applications. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of GGT fluorogenic assays in the laboratory. For researchers and professionals in drug development, a thorough understanding of these principles and methodologies is essential for advancing our understanding of GGT's role in health and disease and for the development of novel therapeutic strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Ala-Pro-cresyl violet, a synthetic fluorogenic substrate for the analysis of kinetic parameters of dipeptidyl peptidase IV (CD26) in individual living rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. Turn-On Fluorescence Probe for Cancer-Related γ-Glutamyltranspeptidase Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. γ-Glutamyltranspeptidase (GGT) Sensitive Fluorescence Probes for Cancer Diagnosis; Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-GLU-AMC-OH (CAS Number 72669-53-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glutamic acid γ-(7-amido-4-methylcoumarin) (H-GLU-AMC-OH), with CAS number 72669-53-5, is a crucial fluorogenic substrate in the fields of biochemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, its applications in enzymatic assays, detailed experimental protocols for its use, and its role in studying significant signaling pathways. This compound is primarily utilized to measure the activity of enzymes such as aminopeptidase A (APA) and gamma-glutamyltransferase (GGT). Upon enzymatic cleavage of the glutamyl residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, providing a sensitive and continuous method for monitoring enzyme kinetics. This document serves as a detailed resource for laboratory professionals, offering structured data, step-by-step methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Properties of this compound

This compound is a derivative of glutamic acid and the fluorophore 7-amino-4-methylcoumarin. Its utility as a fluorogenic substrate stems from the quenching of the AMC fluorophore's fluorescence when it is conjugated to the glutamic acid residue. Enzymatic cleavage liberates the AMC, resulting in a significant increase in fluorescence.

Physicochemical and Fluorescent Data

A summary of the key quantitative data for this compound and its fluorescent product, AMC, is presented in the tables below. This information is essential for designing and executing enzymatic assays.

| Chemical and Physical Properties of this compound | |

| CAS Number | 72669-53-5[1][2] |

| Molecular Formula | C₁₅H₁₆N₂O₅[1][2][3] |

| Molecular Weight | 304.3 g/mol [1][2][3] |

| Appearance | White to off-white solid |

| Melting Point | 190-196 °C (decomposes)[1] |

| Storage Conditions | Store at -20°C, protected from light. |

| Solubility | Soluble in dimethyl sulfoxide (DMSO).[4] |

| Fluorescent Properties of Cleavage Product (AMC) | |

| Excitation Wavelength (λex) | 345 - 365 nm[5][6][7] |

| Emission Wavelength (λem) | 440 - 460 nm[1][6][7] |

| Appearance of Emitted Light | Blue fluorescence[8][9] |

Note: While extensive research has been conducted on this compound, specific Km and Vmax values for its interaction with aminopeptidase A and gamma-glutamyltransferase are not consistently reported across publicly available literature. Researchers are advised to determine these kinetic parameters empirically under their specific experimental conditions.

Enzymatic Applications

This compound is a versatile substrate for monitoring the activity of several key enzymes, most notably aminopeptidase A and gamma-glutamyltransferase.

Aminopeptidase A (APA)

Aminopeptidase A is a metalloprotease that specifically cleaves N-terminal acidic amino acid residues, such as glutamate and aspartate, from peptides. It plays a critical role in the renin-angiotensin system, where it converts angiotensin II to angiotensin III, thereby participating in the regulation of blood pressure.[4] APA is also implicated in angiogenesis, making it a target of interest in cancer research.

Gamma-Glutamyltransferase (GGT)

Gamma-glutamyltransferase is a membrane-bound enzyme that facilitates the transfer of the gamma-glutamyl functional group from molecules like glutathione to an acceptor, which can be an amino acid, a peptide, or water. GGT is central to the gamma-glutamyl cycle, a key pathway for glutathione synthesis and degradation.[3] This cycle is vital for maintaining cellular antioxidant defenses and for the detoxification of xenobiotics. Elevated GGT levels in serum are a well-established biomarker for liver diseases.

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound in enzymatic assays. These protocols are intended as a starting point and may require optimization based on the specific enzyme source and experimental setup.

General Workflow for Enzyme Activity Assay

The general procedure for measuring enzyme activity using this compound involves the preparation of reagents, incubation of the enzyme with the substrate, and measurement of the resulting fluorescence.

Caption: General workflow for an enzyme activity assay using this compound.

Detailed Protocol for Gamma-Glutamyltransferase (GGT) Assay

This protocol is adapted from commercially available GGT assay kits.

Materials:

-

GGT Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)

-

This compound (GGT Substrate)

-

GGT enzyme (positive control or sample)

-

AMC Standard (for quantification)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare GGT Assay Buffer and allow it to reach room temperature.

-

Reconstitute lyophilized this compound in DMSO to create a stock solution. Further dilute with GGT Assay Buffer to the desired working concentration. Protect from light.

-

Prepare a dilution series of the AMC standard in GGT Assay Buffer to generate a standard curve (e.g., 0 to 100 pmol/well).

-

Prepare the GGT enzyme solution (e.g., purified enzyme, cell lysate, or serum sample) in GGT Assay Buffer. Keep on ice.

-

-

Assay Execution:

-

Add the AMC standards in duplicate to the microplate. Adjust the final volume with GGT Assay Buffer.

-

Add the test samples (and positive control) to separate wells.

-

Initiate the enzymatic reaction by adding the GGT Substrate solution to all wells containing samples and controls.

-

Mix gently.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence in a microplate reader with excitation at approximately 365 nm and emission at approximately 460 nm.

-

For kinetic assays, take readings every 3-5 minutes for a period of 30 minutes to 2 hours at 37°C.

-

-

Data Analysis:

-

Subtract the fluorescence of a reagent blank from all readings.

-

Plot the fluorescence values of the AMC standards against their concentrations to generate a standard curve.

-

Calculate the rate of the reaction (change in fluorescence over time) for each sample from the linear portion of the kinetic curve.

-

Convert the rate of fluorescence change to the rate of AMC production using the standard curve to determine the GGT activity.

-

Signaling Pathways

Understanding the signaling pathways in which APA and GGT are involved is crucial for interpreting the results of enzymatic assays using this compound.

The Renin-Angiotensin System (RAS) and Aminopeptidase A

The RAS is a hormonal cascade that plays a central role in the regulation of blood pressure and fluid balance. Aminopeptidase A is a key enzyme in this pathway, responsible for the conversion of Angiotensin II to Angiotensin III.

Caption: The role of Aminopeptidase A (APA) in the Renin-Angiotensin System.

The Gamma-Glutamyl Cycle and GGT

The gamma-glutamyl cycle is essential for the synthesis and breakdown of glutathione (GSH), a major cellular antioxidant. GGT initiates the breakdown of extracellular GSH, allowing for the recovery of its constituent amino acids for intracellular GSH resynthesis.

Caption: The Gamma-Glutamyl Cycle, highlighting the central role of GGT.

Conclusion

This compound is an indispensable tool for researchers and professionals in the life sciences. Its well-characterized fluorescent properties and its specificity for important enzymes like aminopeptidase A and gamma-glutamyltransferase make it a valuable reagent for basic research, clinical diagnostics, and drug development. This guide has provided a consolidated resource of its technical data, detailed experimental procedures, and the biological context of its applications, which should facilitate its effective use in the laboratory. Further optimization of the provided protocols is encouraged to suit specific experimental needs and to further elucidate the roles of these key enzymes in health and disease.

References

- 1. Purification and characterization of an aminopeptidase A from hog intestinal brush-border membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and characterization of an aminopeptidase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. scbt.com [scbt.com]

- 5. Purification and characterization of an aminopeptidase A from Staphylococcus chromogenes and its use for the synthesis of amino-acid derivatives and dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of some fluorogenic substrates for continuous assay of aminopeptidase P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijop.net [ijop.net]

H-GLU-AMC-OH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of H-GLU-AMC-OH, a fluorogenic substrate critical for enzymatic assays in research and drug development.

Core Molecular and Chemical Properties

This compound, also known as L-Glutamic acid γ-(7-amido-4-methylcoumarin), is a key reagent in the fluorometric determination of certain enzymatic activities. Its utility lies in the release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) group upon enzymatic cleavage.

A summary of its key quantitative data is presented in the table below for ease of reference.

| Property | Value | Citations |

| Molecular Formula | C₁₅H₁₆N₂O₅ | [1][2] |

| Molecular Weight | 304.3 g/mol | [1][2] |

| CAS Number | 72669-53-5 |

Enzymatic Assay Applications

This compound is primarily utilized as a fluorogenic substrate for the quantification of enzyme activity, most notably for gamma-glutamyl transferase (GGT) and aminopeptidase A. The principle of these assays is based on the enzymatic hydrolysis of the amide bond linking the glutamic acid residue to the AMC fluorophore. This cleavage results in a significant increase in fluorescence, which can be measured to determine the rate of the enzymatic reaction.

Experimental Protocol: Fluorometric Gamma-Glutamyl Transferase (GGT) Assay

The following is a detailed methodology for a typical GGT activity assay using this compound. This protocol is synthesized from established methods for similar fluorogenic substrates.

I. Materials and Reagents:

-

This compound substrate

-

GGT enzyme source (e.g., purified enzyme, cell lysate, or serum sample)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.5)

-

Glycylglycine (as an acceptor for the γ-glutamyl group)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorometric microplate reader with excitation at ~365 nm and emission at ~460 nm

-

Purified water

-

Positive control (known concentration of active GGT)

-

Negative control (assay buffer without enzyme)

II. Reagent Preparation:

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or DMF) at a concentration of 10 mM. Store protected from light at -20°C.

-

Working Substrate Solution: On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 100 µM) in the assay buffer containing glycylglycine. The optimal concentration of glycylglycine should be determined empirically but is typically in the range of 2-5 mM.

-

Enzyme Preparation: Prepare dilutions of the GGT enzyme source in cold assay buffer to achieve a concentration that results in a linear rate of fluorescence increase over the desired assay time.

III. Assay Procedure:

-

Plate Setup: Add 50 µL of the working substrate solution to each well of the 96-well microplate.

-

Initiate Reaction: Add 50 µL of the prepared enzyme dilutions, positive control, or negative control to the respective wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

Incubation and Measurement: Immediately place the microplate in the fluorometric reader pre-set to the appropriate temperature (typically 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 460 nm.

IV. Data Analysis:

-

Calculate the Rate of Reaction: For each sample, plot the fluorescence intensity against time. The initial linear portion of the curve represents the initial reaction velocity (V₀). Calculate the slope of this linear portion (ΔFU/Δt, where FU is fluorescence units).

-

Standard Curve: To quantify the amount of AMC produced, a standard curve of known AMC concentrations should be prepared and measured under the same assay conditions.

-

Enzyme Activity Calculation: Convert the rate of fluorescence increase (ΔFU/Δt) to the rate of AMC production (nmol/min) using the AMC standard curve. The GGT activity can then be expressed in standard units (e.g., µmol of AMC produced per minute per mg of protein).

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the fluorometric GGT assay described above.

References

applications of AMC-based substrates in research

An In-Depth Technical Guide to the Applications of AMC-Based Substrates in Research

Introduction

7-Amino-4-methylcoumarin (AMC) is a fluorescent molecule that serves as a cornerstone for developing fluorogenic substrates used widely in biochemical and cell-based assays.[1][2][3] These substrates are synthetic molecules where a specific peptide or other chemical moiety is attached to the amino group of AMC via an amide bond.[1][4] This conjugation effectively quenches the natural fluorescence of the AMC molecule.[1][3] When an enzyme of interest cleaves this amide bond, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time.[1][5] This "turn-on" signal is directly proportional to the enzymatic activity, making AMC-based substrates highly sensitive tools for research and drug discovery.[1][6]

The typical excitation and emission maxima for free AMC are in the ranges of 345–380 nm and 440–460 nm, respectively.[1][2][5] This blue fluorescence is a key feature, allowing for multiplexing with other fluorophores and minimizing spectral overlap with common green and red fluorescent probes.[7]

Core Principle of AMC-Based Assays

The fundamental principle of AMC-based assays lies in the cleavage-induced release of a fluorophore. An enzyme-specific substrate, typically a peptide, is covalently linked to AMC. In this conjugated state, the AMC is non-fluorescent. Upon recognition and cleavage of the substrate by the target enzyme, the highly fluorescent AMC molecule is liberated. The rate of increase in fluorescence intensity is a direct measure of the enzyme's activity.[6]

Key Applications in Research

AMC-based substrates are versatile and have been adapted for a wide range of enzymatic assays, playing a critical role in apoptosis research, drug discovery, and the study of enzyme kinetics.

Protease and Caspase Activity Assays

Proteases are a major class of enzymes studied using AMC substrates. Specific peptide sequences that mimic the natural cleavage sites of proteases are conjugated to AMC.[8] This approach is widely used for:

-

Caspases: A family of cysteine-aspartic proteases that are central regulators of apoptosis (programmed cell death).[5] Detecting caspase activity is a reliable method for quantifying apoptosis.[5] For example, Ac-DEVD-AMC is a well-established substrate for Caspase-3 and Caspase-7.[9][10]

-

Trypsin-like Serine Proteases: These enzymes cleave peptide bonds following basic amino acid residues like arginine (Arg) and lysine (Lys). Substrates such as Z-Arg-Arg-AMC for Cathepsin B and Ac-Arg-Gly-Lys-AMC for trypsin are commonly used.[8][11]

-

Proteasomes: The 26S proteasome has multiple proteolytic activities (chymotrypsin-like, trypsin-like, and caspase-like), which can be monitored using specific AMC substrates like Suc-LLVY-AMC, Boc-LRR-AMC, and Z-LLE-AMC, respectively.[12]

Histone Deacetylase (HDAC) Activity Assays

A highly sensitive two-step assay is used to measure the activity of HDACs. In the first step, an HDAC enzyme removes an acetyl group from a specially designed substrate, such as Ac-Arg-Gly-Lys(Ac)-AMC. In the second step, a developing enzyme like trypsin cleaves the now-deacetylated substrate, releasing the fluorescent AMC molecule.[13] The measured fluorescence is directly proportional to the HDAC activity.[13]

Other Enzyme Assays

The versatility of AMC substrates extends to other enzyme classes, including:

-

Fatty Acid Amide Hydrolase (FAAH): This enzyme hydrolyzes fatty acid amides. A fluorogenic substrate, arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA), is cleaved by FAAH to release fluorescent AMC.[14][15]

-

Deubiquitinating Enzymes (DUBs): The activity of DUBs like USP14 can be measured using Ubiquitin-AMC (Ub-AMC), where cleavage of the substrate releases AMC.[16]

High-Throughput Screening (HTS) in Drug Discovery

The high sensitivity, homogenous "mix-and-read" format, and adaptability to low-volume microplates make AMC-based assays ideal for high-throughput screening of enzyme inhibitors.[1][17] Researchers can screen large libraries of compounds to identify potential drug candidates that modulate the activity of a target enzyme.[1][16]

Quantitative Data Presentation

Quantitative data from AMC-based assays are crucial for characterizing enzyme kinetics and inhibitor efficacy.

Table 1: Caspase Substrate Specificity

The specificity of caspase assays is determined by the tetrapeptide sequence conjugated to AMC, which mimics the enzyme's target cleavage site.[5]

| Caspase Target | Peptide Sequence | Substrate Name |

| Caspase-1 | Ac-YVAD-AMC | N/A |

| Caspase-2 | Ac-VDVAD-AMC | N/A |

| Caspase-3 | Ac-DEVD-AMC | N/A |

| Caspase-4 | Ac-LEVD-AMC | N/A |

| Caspase-5 | Ac-WEHD-AMC | N/A |

| Caspase-6 | Ac-VEID-AMC | N/A |

| Caspase-7 | Ac-DEVD-AMC | N/A |

| Caspase-8 | Ac-IETD-AMC | N/A |

| Caspase-9 | Ac-LEHD-AMC | N/A |

| Caspase-10 | Ac-AEVD-AMC | N/A |

| Note: Data compiled from multiple sources.[5] |

Table 2: Inhibitor Potency (IC₅₀) Data for Caspases

IC₅₀ values represent the concentration of an inhibitor required to reduce enzyme activity by 50%.

| Target Protease | Inhibitor | IC₅₀ (nM) |

| Caspase-1 | Ac-LEHD-CHO | 15.0 |

| 4 (Nitrile acid) | 0.023 | |

| Caspase-3 | Ac-DEVD-CHO | - |

| Caspase-8 | Ac-LEHD-CHO | 3.82 |

| z-IETD-FMK | 350 | |

| Note: Data compiled from multiple sources.[1] IC₅₀ values can vary significantly depending on assay conditions. |

Table 3: Comparative Kinetic Parameters of Fluorogenic Protease Substrates

The Michaelis-Menten constant (Kₘ) and catalytic rate constant (kcat) are key parameters of enzyme efficiency.

| Substrate | Target Protease(s) | Fluorophore | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Notes |

| Ac-Arg-Gly-Lys-AMC | Trypsin-like serine proteases | AMC | Varies | Varies | Varies | Standard substrate for trypsin-like activity.[8] |

| Z-Gly-Gly-Arg-AMC | Thrombin, Trypsin | AMC | 13 ± 2 | 1.1 ± 0.1 | 8.5 x 10⁴ | Also cleaved by other proteases like calpain.[8] |

| Ac-Leu-Gly-Pro-Lys-AMC | Thrombin | AMC | 160 ± 25 | 2.3 ± 0.2 | 1.5 x 10⁴ | A well-characterized thrombin substrate.[8] |

| Note: Kinetic parameters are highly dependent on the specific enzyme and assay conditions. The values presented are for comparative purposes.[8] |

Detailed Experimental Protocols

Reproducible data requires standardized protocols. Below are methodologies for key AMC-based assays.

Protocol 1: General Protease Activity Assay

This protocol provides a basic framework for measuring the activity of a purified protease.[1]

Materials:

-

Purified protease of interest

-

AMC-conjugated peptide substrate specific for the protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

-

AMC standard solution for calibration

-

Black 96-well or 384-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of the AMC substrate in a suitable solvent like DMSO.[1] Dilute the protease and substrate to their final desired concentrations in pre-warmed Assay Buffer.

-

Reaction Setup: Add the diluted protease solution to each well of the microplate. Include a "no-enzyme" control (substrate only) for background fluorescence.[1]

-

Initiate Reaction: To start the reaction, add the diluted substrate solution to each well. The final volume should be consistent (e.g., 100 µL).[1]

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature and excitation/emission wavelengths (e.g., Ex: 360-380 nm, Em: 440-460 nm).[6]

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).[1]

-

Data Analysis:

Protocol 2: Determination of Michaelis-Menten Parameters (Kₘ and Vₘₐₓ)

This protocol determines an enzyme's kinetic parameters by measuring reaction rates at various substrate concentrations.[1][6]

Materials:

-

Same as the General Protease Activity Assay.

Procedure:

-

Substrate Dilutions: Prepare a series of dilutions of the AMC substrate in the Assay Buffer. The range should typically span from 0.1 to 10 times the expected Kₘ value.[1]

-

Reaction Setup: In a 96-well plate, set up reactions for each substrate concentration in triplicate. Add a fixed concentration of the protease to each well.[1]

-

Initiate and Measure: Initiate the reactions by adding the different concentrations of the substrate. Immediately measure the initial reaction velocity (V₀) for each concentration as described in the general activity assay.[1]

-

Data Analysis:

Protocol 3: Caspase Activity Assay in Cell Lysates

This protocol is used to measure apoptosis by detecting caspase activity in cell extracts.[5]

Materials:

-

Cells of interest (untreated and treated with an apoptosis-inducing agent)

-

Cell Lysis Buffer

-

Assay Buffer (e.g., 2X concentration: 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT)[5]

-

Caspase-specific AMC substrate (e.g., Ac-DEVD-AMC for Caspase-3)

-

AMC Standard Solution

Procedure:

-

Prepare Cell Lysates: Induce apoptosis in the treatment group of cells. Harvest both treated and untreated (negative control) cells and prepare cell lysates using the Cell Lysis Buffer.

-

Reaction Setup: In a 96-well plate, add 50 µL of cell lysate from each sample.

-

Initiate Reaction: Add 5 µL of the 4 mM AMC substrate to each well to achieve a final concentration of 200 µM.[5]

-

Incubation & Measurement: Incubate the plate at 37°C. For a kinetic reading, measure fluorescence every 5-15 minutes.[9] For an endpoint reading, incubate for 30-60 minutes before measuring.[9]

-

Data Analysis:

Protocol 4: High-Throughput Inhibitor Screening

This protocol is adapted for screening compound libraries to find enzyme inhibitors.[1]

Procedure:

-

Compound Plating: Add a small volume of each test compound (typically dissolved in DMSO) to individual wells of a 384-well plate. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle only).[1]

-

Enzyme Addition and Pre-incubation: Add the diluted protease solution to each well. Pre-incubate the enzyme with the compounds for a specific time (e.g., 15-30 minutes) to allow for binding.[1]

-

Initiate Reaction: Initiate the enzymatic reaction by adding the AMC-substrate solution to all wells, preferably simultaneously using an automated liquid handler.[1]

-

Measure and Analyze: Measure fluorescence intensity as described in the general assay. Calculate the percentage of inhibition for each compound relative to the negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. 7-Amino-4-methylcoumarin [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. benchchem.com [benchchem.com]

- 12. ubpbio.com [ubpbio.com]

- 13. benchchem.com [benchchem.com]

- 14. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A high-throughput screen for directed evolution of aminocoumarin amide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating the Machinery of Life: A Technical Guide to Fluorescent Probes in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Enzymes, the catalytic powerhouses of biological systems, are central to both fundamental research and therapeutic intervention. Understanding their kinetics—the rates of their reactions and how they are modulated—is paramount. Fluorescent probes have emerged as indispensable tools in this endeavor, offering unparalleled sensitivity and real-time monitoring capabilities for dissecting enzyme function.[1][2] This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of fluorescent probes in the study of enzyme kinetics.

Core Principles of Fluorescence in Enzyme Assays

Fluorescence spectroscopy is a powerful analytical technique that measures the light emitted by a substance after it has absorbed light.[3] When a molecule, known as a fluorophore, absorbs light of a specific wavelength, its electrons are excited to a higher energy state. As they return to their ground state, they emit light at a longer wavelength, a phenomenon known as fluorescence.[1] Fluorescence-based enzyme assays leverage this principle by using probes whose fluorescent properties change in response to enzymatic activity.[4] This change can manifest as an increase or decrease in fluorescence intensity, a shift in the emission wavelength, or a change in fluorescence polarization.[4][5]

The high sensitivity of fluorescence allows for the detection of minute changes in substrate or product concentration, making it ideal for studying enzyme kinetics with great precision.[1][6] Furthermore, these assays can be performed in real-time, providing dynamic insights into enzyme behavior.[1]

Types of Fluorescent Probes and Their Signaling Mechanisms

A diverse array of fluorescent probes has been developed to study a wide range of enzymes. These probes can be broadly categorized based on their signaling mechanism.

"Turn-On" and "Turn-Off" Probes

These are the simplest types of probes, where the enzymatic reaction leads to a significant increase ("turn-on") or decrease ("turn-off") in fluorescence intensity. A common strategy involves the enzymatic cleavage of a non-fluorescent or quenched substrate to release a highly fluorescent product.[4][7] For example, many protease assays utilize peptide substrates flanked by a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence. Upon cleavage by the protease, the fluorophore is liberated from the quencher, resulting in a "turn-on" signal.[7]

Förster Resonance Energy Transfer (FRET) Probes

FRET is a mechanism describing energy transfer between two light-sensitive molecules (a donor and an acceptor fluorophore).[1][8] This energy transfer is highly dependent on the distance and orientation between the donor and acceptor. In a FRET-based enzyme assay, a substrate is labeled with both a donor and an acceptor fluorophore. When the substrate is intact, the two fluorophores are in close proximity, and excitation of the donor results in energy transfer to the acceptor, which then emits light. Enzymatic cleavage of the substrate separates the donor and acceptor, disrupting FRET and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.[8][9][10]

Caption: Principle of a FRET-based enzyme assay.

Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) Probes

ICT and PET are photophysical processes that can be modulated by enzymatic reactions to produce a fluorescent signal.[2]

-

ICT Probes: In these probes, an enzymatic modification alters the electron-donating or -withdrawing properties of a substituent on the fluorophore. This change in the internal charge distribution leads to a significant shift in the emission wavelength, allowing for ratiometric measurements that are less sensitive to variations in probe concentration.[2][8]

-

PET Probes: These probes consist of a fluorophore linked to a quencher. In the "off" state, photoexcitation of the fluorophore leads to electron transfer to the quencher, preventing fluorescence emission. An enzymatic reaction can disrupt this PET process, "turning on" the fluorescence.[2]

Aggregation-Induced Emission (AIE) Probes

AIE-based probes are a newer class of fluorophores that are non-emissive when dissolved but become highly fluorescent upon aggregation.[11][12] In an AIE-based enzyme assay, a soluble, non-fluorescent probe can be enzymatically converted into an insoluble, aggregated product that exhibits strong fluorescence.[11][12]

Applications in Studying Specific Enzyme Classes

Fluorescent probes have been successfully applied to study the kinetics of a wide variety of enzymes.

Kinases

Protein kinases, which play a crucial role in cell signaling, are major drug targets. Fluorescent probes for kinases often consist of a peptide substrate that is phosphorylated by the kinase. This phosphorylation event can be detected through various mechanisms, including FRET and changes in the fluorescence of environmentally sensitive dyes.[13][14] Fluorescently labeled kinase inhibitors are also used to probe the kinase active site and study inhibitor binding kinetics.[15][16]

Caption: A simplified kinase signaling pathway with a fluorescent probe.

Proteases

Proteases are involved in numerous physiological and pathological processes, making them important therapeutic targets.[9] As mentioned earlier, FRET-based probes and "turn-on" probes with a fluorophore and quencher are widely used for monitoring protease activity.[7][9] Near-infrared fluorescence (NIRF) probes have also been developed for in vivo imaging of protease activity due to the deeper tissue penetration of near-infrared light.[9]

Phosphatases

Protein phosphatases counteract the activity of kinases and are equally important in cellular regulation.[17][18] Fluorescent probes for phosphatases are often based on phosphorylated substrates that become fluorescent upon dephosphorylation.[17][18] For example, derivatives of fluorescein diphosphate (FDP) can be used to monitor phosphatase activity through changes in absorbance or fluorescence.[18] Aggregation-induced emission has also been utilized to design sensitive probes for phosphatases like alkaline phosphatase (ALP).[11]

Data Presentation: Quantitative Comparison of Fluorescent Probes

| Probe Type | Enzyme Class | Signaling Mechanism | Typical Fluorophores | Detection Limit | Reference |

| FRET-based Peptide | Proteases (Caspases) | FRET | GFP variants (e.g., CFP/YFP) | N/A | [9] |

| Quenched Peptide | Proteases | "Turn-On" Fluorescence | Aminomethyl coumarin (AMC) | N/A | [7] |

| AIE-based Probe (TPEQN-P) | Phosphatases (ALP) | Aggregation-Induced Emission | Tetraphenylethylene derivative | 0.0077 U/L | [11] |

| Phosphorylated Coumarin | Phosphatases (PTPs) | "Turn-On" Fluorescence | Coumaryl amino acid (pCAP) | N/A | [18] |

| Fluorescent Inhibitor | Kinases (Src, Abl) | Direct Binding | BODIPY | N/A | [16] |

| NIRF Probe | Proteases (Cathepsins) | "Turn-On" Fluorescence | Cyanine dyes | N/A | [9] |

Experimental Protocols

General Protocol for a "Turn-On" Protease Assay

This protocol is a generalized procedure based on common practices for assays using quenched peptide substrates.[7]

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic peptide substrate in a suitable solvent (e.g., DMSO).

-

Prepare a reaction buffer appropriate for the protease of interest (e.g., specific pH, ionic strength, and any necessary cofactors).

-

Prepare a stock solution of the purified protease in a buffer that ensures its stability.

-

-

Assay Setup:

-

In a microplate (e.g., 96-well or 384-well), add the reaction buffer to each well.

-

Add the fluorogenic substrate to each well to achieve the desired final concentration.

-

If testing inhibitors, add the inhibitor compounds at various concentrations to the appropriate wells.

-

Initiate the reaction by adding the protease to each well. The final volume should be consistent across all wells.

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescence plate reader.

-

Set the excitation and emission wavelengths appropriate for the fluorophore being used.

-

Monitor the increase in fluorescence intensity over time at a constant temperature.

-

-

Data Analysis:

-

Determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.

-

For kinetic characterization, repeat the assay with varying substrate concentrations to determine Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation.

-

For inhibitor screening, calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value.

-

Caption: General experimental workflow for a fluorescence-based enzyme assay.

Protocol for a Phosphatase Assay Using a Fluorogenic Substrate

This protocol is adapted from methodologies for protein phosphatase assays.[17]

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic phosphatase substrate (e.g., a phosphorylated coumarin derivative) in an appropriate solvent.

-

Prepare the enzyme dilution buffer and the reaction buffer, ensuring optimal pH and the presence of any necessary metal ions or reducing agents.

-

Prepare a stock solution of the recombinant phosphatase.

-

-

Assay Setup:

-

In a microplate, dispense the substrate diluted in the reaction buffer into each well.

-

Monitor the baseline fluorescence of each well for a short period (e.g., 5-10 minutes) before adding the enzyme.

-

Initiate the reaction by adding the diluted phosphatase to the wells. Include a "no enzyme" control as a blank.

-

-

Data Acquisition:

-

Immediately begin monitoring the fluorescence emission over time (e.g., for 1 hour) using a fluorescence plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence from the blank wells.

-

Plot the fluorescence intensity versus time for each enzyme concentration.

-

Determine the initial reaction rate from the slope of the linear portion of the curve.

-

To determine the limit of detection, plot the reaction slope versus the enzyme concentration.

-

Advantages and Limitations

-

High Sensitivity: Fluorescence assays can detect very low concentrations of substrates and products.[6]

-

Real-Time Monitoring: Allows for the continuous measurement of enzyme activity.[1]

-

Versatility: A wide range of fluorescent probes are available for various enzymes.[1]

-

High-Throughput Screening (HTS) Compatibility: Easily adaptable to microplate formats for screening large compound libraries.[5][19]

-

Non-Invasive: Can be used to study enzyme activity in living cells with minimal perturbation.[5][20]

-

Environmental Sensitivity: Fluorescence can be affected by factors such as pH, temperature, and solvent polarity.[6]

-

Inner Filter Effect: At high concentrations, the substrate or product can absorb the excitation or emission light, leading to non-linear fluorescence signals.[21]

-

Spectral Overlap: In multiplexed assays, the fluorescence spectra of different probes may overlap, causing interference.[5]

-

Probe-Induced Perturbations: The fluorescent label itself may interfere with the enzyme-substrate interaction.[5]

-

Photobleaching: Fluorophores can be irreversibly damaged by prolonged exposure to excitation light.

Conclusion

Fluorescent probes have revolutionized the study of enzyme kinetics, providing powerful and versatile tools for researchers in academia and the pharmaceutical industry. From elucidating fundamental enzymatic mechanisms to high-throughput screening for novel drug candidates, the applications of these probes are vast and continue to expand. By understanding the core principles, diverse signaling mechanisms, and practical considerations outlined in this guide, researchers can effectively harness the power of fluorescence to illuminate the intricate workings of the enzymatic world.

References

- 1. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. agilent.com [agilent.com]

- 4. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]